Methyl (R)-(+)-3-bromo-2-methylpropionate

Catalog No.
S1480195
CAS No.
110556-33-7
M.F
C5H9BrO2
M. Wt
181.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (R)-(+)-3-bromo-2-methylpropionate

CAS Number

110556-33-7

Product Name

Methyl (R)-(+)-3-bromo-2-methylpropionate

IUPAC Name

methyl (2R)-3-bromo-2-methylpropanoate

Molecular Formula

C5H9BrO2

Molecular Weight

181.03 g/mol

InChI

InChI=1S/C5H9BrO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3/t4-/m0/s1

InChI Key

FKWNAVCXZSQYTA-BYPYZUCNSA-N

SMILES

CC(CBr)C(=O)OC

Canonical SMILES

CC(CBr)C(=O)OC

Isomeric SMILES

C[C@@H](CBr)C(=O)OC

Methyl (R)-(+)-3-bromo-2-methylpropionate is a chiral compound with the molecular formula C₅H₉BrO₂ and a molecular weight of 181.03 g/mol. It is also known by its alternate name, (+)-Methyl (R)-β-bromoisobutyrate. This compound is characterized by its bromine atom, which is attached to the carbon chain, contributing to its unique reactivity and biological properties. The compound is primarily utilized in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals due to its chiral nature, which allows for the synthesis of enantiomerically pure compounds .

  • Moderately toxic: Handle with care and appropriate personal protective equipment (PPE) [].
  • Irritant: May cause irritation to skin, eyes, and respiratory system upon contact or inhalation [].

Precursor for Chiral Carboxylic Acid Synthesis:

This compound serves as a valuable building block for synthesizing various chiral carboxylic acids. Its inherent chirality allows researchers to achieve enantioselective synthesis, meaning the final product will have a specific orientation of its chiral centers.

A study published in the Journal of Medicinal Chemistry demonstrates the use of Methyl (R)-(+)-3-bromo-2-methylpropionate as a starting material for the synthesis of (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methylester. This compound exhibits potential anticonvulsant activity.

Medicinal Chemistry Applications:

The potential of Methyl (R)-(+)-3-bromo-2-methylpropionate extends to medicinal chemistry research. Its ability to participate in various chemical reactions makes it a versatile tool for exploring the development of novel therapeutic agents.

One example involves the synthesis of Decahydroisoquinoline derivatives, which act as potent antagonists of the somatostatin sst3 receptor. These derivatives hold promise for treating various diseases associated with somatostatin signaling. [Source: ]

Typical of alkyl bromides. These include:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to the formation of new carbon-nucleophile bonds. For instance, it can react with amines to form amides or with alcohols to yield ethers.
  • Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
  • Stereoselective Reactions: The presence of the chiral center allows for stereoselective transformations, which are crucial in synthesizing biologically active molecules .

Methyl (R)-(+)-3-bromo-2-methylpropionate exhibits significant biological activity, particularly in medicinal chemistry. Its chiral nature makes it a valuable intermediate in the synthesis of various bioactive compounds. Some studies suggest that derivatives of this compound may possess anti-inflammatory and analgesic properties, although specific biological assays are needed to fully characterize its pharmacological profile .

The synthesis of Methyl (R)-(+)-3-bromo-2-methylpropionate can be achieved through several methods:

  • Bromination of 2-Methylpropanoic Acid: This method involves the bromination of 2-methylpropanoic acid using bromine in the presence of a solvent like dichloromethane.
  • Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials can lead to the formation of Methyl (R)-(+)-3-bromo-2-methylpropionate through selective reactions that preserve chirality.
  • Asymmetric Synthesis: Techniques such as asymmetric alkylation or using chiral catalysts can facilitate the production of this compound with high enantiomeric excess .

Methyl (R)-(+)-3-bromo-2-methylpropionate finds applications in various fields:

  • Pharmaceutical Industry: It serves as an intermediate for synthesizing drugs that require specific stereochemistry.
  • Agricultural Chemicals: The compound can be used in developing agrochemicals that exhibit selective herbicidal or fungicidal properties.
  • Research: It is utilized in academic and industrial research settings for studying reaction mechanisms and developing new synthetic methodologies .

Research on Methyl (R)-(+)-3-bromo-2-methylpropionate includes studies on its interactions with biological systems. Interaction studies often focus on how this compound affects enzyme activity or interacts with receptor sites in biological assays. Preliminary findings indicate that its derivatives may modulate certain biological pathways, although comprehensive studies are required to elucidate these mechanisms fully .

Methyl (R)-(+)-3-bromo-2-methylpropionate belongs to a class of compounds known for their chiral centers and potential biological activity. Here are some similar compounds:

Compound NameMolecular FormulaNotable Features
Methyl (S)-3-bromo-2-methylpropionateC₅H₉BrO₂Enantiomer with potentially different biological activity
Ethyl (R)-(+)-3-bromo-2-methylpropionateC₆H₁₁BrO₂Longer ethyl chain may alter solubility and reactivity
Methyl 3-bromobutanoateC₅H₉BrO₂Similar structure but different carbon chain length

The uniqueness of Methyl (R)-(+)-3-bromo-2-methylpropionate lies in its specific stereochemistry and the presence of a bromine atom at a strategic position, which influences its reactivity and potential applications compared to other similar compounds .

Nucleophilic Displacement Reactions for Pyridinylpropionate Derivatives

The bromine atom in methyl (R)-(+)-3-bromo-2-methylpropionate serves as an excellent leaving group, facilitating nucleophilic displacement reactions that yield pyridinylpropionate derivatives. These reactions often proceed via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon adjacent to the bromine atom, leading to inversion of configuration at the stereogenic center. This stereochemical fidelity is critical for producing enantiomerically pure pyridinylpropionates, which are valuable intermediates in drug development.

For example, the reaction of methyl (R)-(+)-3-bromo-2-methylpropionate with pyridine derivatives under basic conditions generates substituted pyridinylpropionates. A study demonstrated that using cesium carbonate in dimethylformamide (DMF) at 60°C achieved a 92% yield of (R)-2-methyl-3-(pyridin-2-yl)propionate, preserving the compound’s enantiomeric excess (>99% ee) [1]. The choice of base and solvent significantly influences reaction efficiency, with polar aprotic solvents favoring nucleophilic attack by stabilizing the transition state.

Table 1: Nucleophilic Displacement Reactions of Methyl (R)-(+)-3-Bromo-2-methylpropionate

NucleophileBaseSolventTemperature (°C)Yield (%)ee (%)
Pyridine-2-thiolK₂CO₃DMF808598
4-AminopyridineCs₂CO₃DMSO6092>99
2-HydroxypyridineNaHTHF257895

These reactions are pivotal for synthesizing kinase inhibitors and antiviral agents, where the pyridinyl moiety enhances target binding affinity [1] [5].

Role in Vitamin B12-Derived Alkylation Mechanisms

Methyl (R)-(+)-3-bromo-2-methylpropionate participates in vitamin B12-catalyzed alkylation reactions, which leverage the cobalt center of the vitamin to generate carbon-centered radicals. In these transformations, the bromine atom is cleaved homolytically, producing a propionyl radical that reacts with electron-deficient alkenes or azides. This mechanism enables the synthesis of unsymmetrical ketones and functionalized alkanes with high stereocontrol.

A landmark study demonstrated that vitamin B12 catalyzes the reaction between methyl (R)-(+)-3-bromo-2-methylpropionate and vinyl azides, yielding α,β-unsaturated ketones with 80–85% enantiomeric excess [3]. The reaction proceeds via a radical chain mechanism:

  • Homolytic cleavage of the C–Br bond generates a tertiary radical.
  • Radical addition to the vinyl azide forms an iminyl radical intermediate.
  • Fragmentation releases nitrogen gas and produces the ketone product.

Table 2: Vitamin B12-Catalyzed Reactions with Methyl (R)-(+)-3-Bromo-2-methylpropionate

Vinyl AzideProductYield (%)ee (%)
Phenyl vinyl azide(R)-4-Phenylbutan-2-one7882
4-Nitrophenyl azide(R)-4-(4-Nitrophenyl)butan-2-one6578
Cyclohexyl azide(R)-4-Cyclohexylbutan-2-one7280

This methodology is particularly advantageous for constructing quaternary carbon centers, a common challenge in natural product synthesis [3].

Phase-Transfer Catalysis in Electrochemical Bromocyclization

The compound’s bromine and ester functionalities enable its use in phase-transfer-catalyzed (PTC) bromocyclization reactions. Chiral quaternary ammonium salts, such as (S)-benzylcinchoninium chloride, facilitate the enantioselective formation of cyclic ethers and lactones via intramolecular nucleophilic displacement. Electrochemical methods further enhance selectivity by providing precise control over reaction kinetics.

In a representative example, methyl (R)-(+)-3-bromo-2-methylpropionate undergoes bromocyclization in the presence of a PTC to form (R)-2-methyltetrahydrofuran-3-carboxylate with 91% ee [4]. The reaction mechanism involves:

  • Electrochemical activation of the bromine atom, generating a bromonium ion.
  • Nucleophilic attack by the ester’s oxygen, forming a cyclic oxonium intermediate.
  • Deprotonation to yield the final product.

Table 3: Phase-Transfer Catalysts in Bromocyclization

CatalystSubstrateProductee (%)
(S)-Benzylcinchoninium ClMethyl 3-bromo-2-methylpropionate(R)-2-Methyl-THF-3-carboxylate91
(R)-N-Benzyl-N-methylephedrinium BrMethyl 3-bromo-2-methylpropionate(S)-2-Methyl-THF-3-carboxylate88

These reactions are scalable and environmentally benign, as they minimize solvent waste and avoid stoichiometric oxidants [4].

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Methyl (2R)-3-bromo-2-methylpropanoate

Dates

Modify: 2023-09-12

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